molecular formula C11H12N4OS B5541652 N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE

N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE

Cat. No.: B5541652
M. Wt: 248.31 g/mol
InChI Key: RASFURFYMLKELX-NTUHNPAUSA-N
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Description

N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound that features a methoxyphenyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves the condensation of 4-methoxybenzaldehyde with 3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. Catalysts such as Ru/Al2O3 in toluene have been reported to be effective in similar synthetic processes .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like KMnO4.

    Reduction: The imine group can be reduced to an amine using reducing agents such as NaBH4.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium.

    Reduction: NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Pathways involved include inhibition of DNA gyrase and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is unique due to its combination of a methoxyphenyl group and a triazole ring, which imparts specific electronic and steric properties that are not found in similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-N-(3-methylsulfanyl-1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-16-10-5-3-9(4-6-10)7-13-15-8-12-14-11(15)17-2/h3-8H,1-2H3/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASFURFYMLKELX-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NN2C=NN=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N2C=NN=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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